![molecular formula C12H11FN2OS B2987717 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 292160-95-3](/img/structure/B2987717.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It’s important to note that the specific properties and potential applications of this compound may vary based on its molecular structure and other factors .
Molecular Structure Analysis
The molecular structure of a compound like “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide” can be determined using techniques such as 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the compound’s atomic composition and arrangement .Chemical Reactions Analysis
The chemical reactions involving “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide” can be complex and varied. For example, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Anticonvulsant Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide derivatives have shown potential as anticonvulsant agents. For instance, Liu et al. (2016) synthesized new benztriazoles with heterocycle substituents, exhibiting potent anticonvulsant activity and lower neurotoxicity compared to standard drugs (Liu, Zhang, Jin, & Quan, 2016). Additionally, Kohn et al. (1993) explored alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which demonstrated outstanding activity in seizure tests in mice, comparable to phenytoin (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Anticancer and Antimicrobial Potential
Compounds related to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide have been evaluated for their anticancer and antimicrobial activities. For example, Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, investigating their inhibitory activities on Src kinase and their effects on cancer cell proliferation (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011). Additionally, Alsantali et al. (2020) focused on fluorene-based thiazole derivatives, which displayed significant cytotoxic activity against cancer cell lines and potent antimicrobial effects (Alsantali, Hussein, Obaid, Morad, Altass, Alharbi, Hameed, Jassas, Abourehab, Asghar, & Moussa, 2020).
Inhibition of α-Glucosidase Enzyme
Koppireddi et al. (2014) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which exhibited significant inhibition of α-glucosidase enzyme, suggesting their potential as antidiabetic agents (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMZBNXZBUEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.